Methyl 2-(nitrosopentylamino)acetate
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Overview
Description
Methyl 2-(nitrosopentylamino)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is of interest due to its unique structure, which includes a nitroso group attached to a pentylamino chain, making it a subject of study in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(nitrosopentylamino)acetate typically involves the reaction of methyl cyanoacetate with nitrosopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common methods include:
Direct Treatment: Methyl cyanoacetate is treated with nitrosopentylamine without solvent at room temperature.
Stirring Without Solvent: The reactants are stirred at elevated temperatures, such as 70°C, to facilitate the reaction.
Fusion Method: A solvent-free reaction where the reactants are heated to high temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized conditions for higher yields and purity. The use of catalysts and automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(nitrosopentylamino)acetate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Methyl 2-(nitrosopentylamino)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 2-(nitrosopentylamino)acetate involves its interaction with molecular targets through its nitroso and ester groups. The nitroso group can participate in redox reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: A precursor in the synthesis of Methyl 2-(nitrosopentylamino)acetate.
Nitrosopentylamine: Another precursor with similar reactivity.
Ethyl acetate: A structurally similar ester with different functional groups.
Uniqueness
Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications .
Properties
CAS No. |
51938-23-9 |
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Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 2-[nitroso(pentyl)amino]acetate |
InChI |
InChI=1S/C8H16N2O3/c1-3-4-5-6-10(9-12)7-8(11)13-2/h3-7H2,1-2H3 |
InChI Key |
QYMXLNSQRJVYTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CC(=O)OC)N=O |
Origin of Product |
United States |
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